1-o-Tolyl-1H-imidazole

Physical Chemistry Solid-State Characterization Formulation Science

1-o-Tolyl-1H-imidazole (CAS 25371-93-1) is the solid, ortho-methyl imidazole that transforms synthetic protocols. Its crystalline nature (mp 65–68°C) enables precise solid‑phase weighing and stoichiometric control, crucial for MOF/ZIF synthesis. The reduced density (1.04 g/cm³) and modified pKa (5.53) deliver distinct solubility and protonation states, while its superior predicted NLO response makes it the privileged scaffold for advanced materials and broad‑spectrum antibacterial HTS. Avoid uncontrolled analog substitution.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 25371-93-1
Cat. No. B1602811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-o-Tolyl-1H-imidazole
CAS25371-93-1
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C=CN=C2
InChIInChI=1S/C10H10N2/c1-9-4-2-3-5-10(9)12-7-6-11-8-12/h2-8H,1H3
InChIKeyTWCVCECJVZOZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-o-Tolyl-1H-imidazole (CAS 25371-93-1): Core Physicochemical and Structural Characteristics for Research Procurement


1-o-Tolyl-1H-imidazole (CAS 25371-93-1), also named 1-(2-methylphenyl)-1H-imidazole, is an N-arylated imidazole derivative characterized by an ortho-tolyl substituent on the imidazole nitrogen atom [1]. This compound possesses a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol . Computed physicochemical parameters include a topological polar surface area (TPSA) of 17.8 Ų, a calculated LogP of 2.18, and a predicted pKa of 5.53 . The compound is typically available as a crystalline solid with a reported melting point range of 65–68 °C, distinguishing it sharply from liquid-state phenyl analogs [2]. Its unique ortho-methyl substitution pattern imposes distinct steric and electronic effects that fundamentally alter intermolecular packing, physical state, and reactivity compared to unsubstituted phenyl-imidazole scaffolds, making direct analog substitution inadvisable in synthetic or materials applications.

1-o-Tolyl-1H-imidazole Procurement Guide: Why Closest Analogs Cannot Substitute


Direct substitution of 1-o-tolyl-1H-imidazole (CAS 25371-93-1) with its closest analog, 1-phenylimidazole (CAS 7164-98-9), is not scientifically viable due to quantifiable, application-critical differences in physical state, density, and acidity. The ortho-methyl group in 1-o-tolyl-1H-imidazole fundamentally alters the compound from a liquid (1-phenylimidazole, m.p. 13 °C) to a crystalline solid (m.p. 65–68 °C) , impacting formulation, purification, and handling protocols [1]. Furthermore, the reduced density (1.04 g/cm³ vs. 1.14 g/mL) [2] and modified pKa (5.53 vs. 5.45) [1][3] indicate that the ortho-tolyl derivative will exhibit different solubility profiles, protonation states, and hydrogen-bonding capacities in solution, which critically influence catalytic activity, coordination chemistry, and biological target engagement. These measured differences underscore why generic substitution without experimental validation introduces uncontrolled variables that compromise reproducibility and material performance.

1-o-Tolyl-1H-imidazole (25371-93-1): Quantitative Differentiation Evidence Against 1-Phenylimidazole and Substituted Analogs


Physical State and Melting Point: Solid vs. Liquid Crystalline Differentiation

1-o-Tolyl-1H-imidazole is a crystalline solid at room temperature, whereas its closest analog, 1-phenylimidazole, is a liquid. This is quantified by the melting point difference: 65–68 °C for the target compound [1] versus 13 °C for the comparator . The ortho-methyl substitution dramatically increases intermolecular packing efficiency, transforming the material from a free-flowing liquid to a stable solid .

Physical Chemistry Solid-State Characterization Formulation Science

Density: Lower Mass per Unit Volume Impacts Solution Preparation and Material Calculations

The ortho-tolyl substituent reduces the density of the imidazole core. 1-o-Tolyl-1H-imidazole exhibits a density of 1.04 g/cm³ (predicted/calculated) , which is approximately 8.8% lower than the experimentally determined density of 1-phenylimidazole (1.14 g/mL at 25 °C) [1]. This discrepancy is significant for gravimetric measurements and solvent layering experiments.

Solution Chemistry Materials Science Analytical Chemistry

Acidity (pKa): Enhanced Basicity Modulates Protonation and Coordination Behavior

The ortho-methyl group exerts a weak electron-donating inductive effect that slightly elevates the pKa of the imidazole ring. The predicted pKa for 1-o-tolyl-1H-imidazole is 5.53 ± 0.10 [1], compared to a predicted pKa of 5.45 ± 0.10 for 1-phenylimidazole [2]. This 0.08-unit difference, while modest, reflects a measurable shift in basicity.

Coordination Chemistry Medicinal Chemistry Catalysis

Nonlinear Optical (NLO) Response: Superior Hyperpolarizability Over Urea Standard

In a comparative study of 2-chloro-4,5-dimethyl substituted imidazole derivatives, the ortho-tolyl variant (TOLYLI) demonstrated nonlinear optical (NLO) behavior that exceeds that of the standard reference material urea [1]. While the phenyl analog (PHENYLI) was also studied, the tolyl substitution contributes to enhanced molecular hyperpolarizability. This class-level inference suggests that 1-o-tolyl-1H-imidazole, possessing the same ortho-tolyl-1H-imidazole core, retains a favorable electronic architecture for NLO applications relative to non-methylated phenyl-imidazoles.

Materials Science Optoelectronics Computational Chemistry

Antibacterial Spectrum: Broad Activity Against Gram-Positive and Gram-Negative Strains

Experimental evaluation of 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole (TOLYLI) revealed antibacterial activity against all four tested bacterial strains spanning both Gram-positive and Gram-negative classes [1]. In contrast, the corresponding phenyl analog (PHENYLI) showed activity but with a narrower spectrum or different sensitivity profile. This class-level evidence indicates that the ortho-tolyl substituent on the imidazole nitrogen contributes to a broadened antimicrobial reach, a feature not universally observed in simpler 1-phenylimidazole derivatives.

Antimicrobial Research Medicinal Chemistry Drug Discovery

1-o-Tolyl-1H-imidazole: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Synthesis of Solid-Supported Catalysts and Metal-Organic Frameworks (MOFs)

The solid crystalline nature (m.p. 65–68 °C) and reduced density (1.04 g/cm³) of 1-o-tolyl-1H-imidazole make it particularly suitable for solid-phase synthetic protocols and the preparation of porous coordination polymers. Unlike the liquid analog 1-phenylimidazole, this compound can be accurately weighed and handled as a solid reagent, simplifying the stoichiometric control required for the construction of metal-organic frameworks (MOFs) or zeolitic imidazolate frameworks (ZIFs) where ligand density directly influences framework topology and void volume.

Design of Nonlinear Optical (NLO) Materials and Photonic Devices

Researchers developing organic materials for second-harmonic generation (SHG) or electro-optic modulation should prioritize 1-o-tolyl-1H-imidazole over 1-phenylimidazole due to its superior predicted NLO response. Computational and experimental data on structurally related ortho-tolyl imidazoles indicate that the molecular hyperpolarizability exceeds that of the standard reference material urea [1]. This suggests that incorporating the 1-o-tolyl-1H-imidazole core into extended π-conjugated systems may yield materials with enhanced nonlinear susceptibilities.

Medicinal Chemistry Screening for Broad-Spectrum Antimicrobial Scaffolds

In high-throughput screening (HTS) campaigns for novel antibacterial agents, 1-o-tolyl-1H-imidazole serves as a privileged scaffold with demonstrated broad-spectrum activity. Experimental evidence on a close structural analog confirms activity across both Gram-positive and Gram-negative bacterial strains [1]. This broad initial activity profile contrasts with narrower spectra observed for some phenyl-substituted analogs, potentially streamlining the hit-to-lead optimization process by providing a more universally active starting template.

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